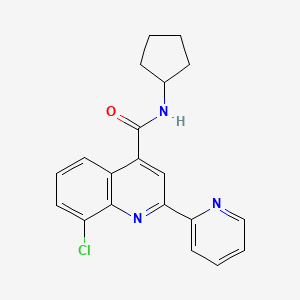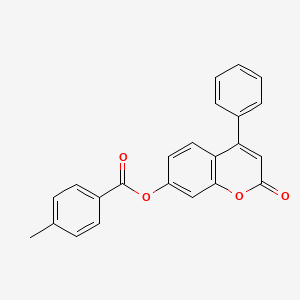![molecular formula C21H19ClN2O4S B4585639 N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4585639.png)
N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C21H19ClN2O4S and its molecular weight is 430.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.0754060 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide and its derivatives have been synthesized and evaluated for various pharmacological properties. For example, a study on indazole arylsulfonamides as human CC-chemokine receptor 4 (CCR4) antagonists found that methoxy-containing groups were more potent as indazole C4 substituents, highlighting the importance of specific functional groups in enhancing pharmacological activity (Procopiou et al., 2013).
Gastrointestinal Motility and Serotonin Receptor Agonism
Benzamide derivatives have been shown to impact gastrointestinal motility and function as selective serotonin 4 receptor agonists. A study involving 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides demonstrated their potential as novel prokinetic agents for both the upper and lower gastrointestinal tract, indicating a role in enhancing gastric emptying and increasing the frequency of defecation (Sonda et al., 2004).
Antioxidant and Enzyme Inhibitory Activities
N-substituted derivatives of this compound have shown significant antioxidant activities. A study synthesizing a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide compounds found promising activity against acetylcholinesterase enzyme, suggesting potential therapeutic applications in neurodegenerative diseases (Fatima et al., 2013).
Bioanalytical Method Development
The compound has also been a subject of bioanalytical research, with a study developing and validating a new bioanalytical method using micro-extraction and LC-MS/MS for quantifying its concentration in biological matrices (Zalavadia, 2016).
Neuroleptic Activity
Certain benzamide derivatives, including those related to this compound, have been evaluated for neuroleptic activity. For example, a study synthesized benzamides of N,N-disubstituted ethylenediamines and found significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting potential use in treating psychosis (Iwanami et al., 1981).
Membrane Science Applications
In the field of membrane science, novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers, which may include derivatives of this compound, have shown improved water flux and dye treatment capabilities (Liu et al., 2012).
Propiedades
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-24(29(26,27)16-8-4-3-5-9-16)19-11-7-6-10-17(19)21(25)23-18-14-15(22)12-13-20(18)28-2/h3-14H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHHDENTEUZTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-CARBAMOYL-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2,5-DIMETHYL-3-FURAMIDE](/img/structure/B4585569.png)
![2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline](/img/structure/B4585571.png)
![(2E)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B4585580.png)
![N-cyclohexyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4585588.png)

![N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methyl]aniline](/img/structure/B4585599.png)
![2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B4585620.png)

![3-cyclohexyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4585630.png)
![1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4585636.png)
![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4585644.png)
![5-[4-(DIFLUOROMETHOXY)PHENYL]-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4585649.png)
![1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4585662.png)
